N'-[(E)-anthracen-9-ylmethylidene]-6-methylpyridine-3-carbohydrazide
Description
N’-[(E)-anthracen-9-ylmethylidene]-6-methylpyridine-3-carbohydrazide is a complex organic compound that features an anthracene moiety linked to a pyridine ring through a hydrazone linkage
Properties
Molecular Formula |
C22H17N3O |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
N-[(E)-anthracen-9-ylmethylideneamino]-6-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C22H17N3O/c1-15-10-11-18(13-23-15)22(26)25-24-14-21-19-8-4-2-6-16(19)12-17-7-3-5-9-20(17)21/h2-14H,1H3,(H,25,26)/b24-14+ |
InChI Key |
BMWCIAWIFWKGHQ-ZVHZXABRSA-N |
Isomeric SMILES |
CC1=NC=C(C=C1)C(=O)N/N=C/C2=C3C=CC=CC3=CC4=CC=CC=C42 |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)NN=CC2=C3C=CC=CC3=CC4=CC=CC=C42 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-anthracen-9-ylmethylidene]-6-methylpyridine-3-carbohydrazide typically involves the condensation reaction between anthracene-9-carbaldehyde and 6-methylpyridine-3-carbohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-anthracen-9-ylmethylidene]-6-methylpyridine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly at the pyridine ring, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for halogenation.
Major Products Formed
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of reduced hydrazone derivatives.
Substitution: Formation of halogenated pyridine derivatives.
Scientific Research Applications
N’-[(E)-anthracen-9-ylmethylidene]-6-methylpyridine-3-carbohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as a fluorescent probe due to the anthracene moiety.
Medicine: Explored for its potential anti-cancer properties.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of N’-[(E)-anthracen-9-ylmethylidene]-6-methylpyridine-3-carbohydrazide involves its interaction with molecular targets such as enzymes or receptors. The anthracene moiety can intercalate with DNA, disrupting its function and leading to potential anti-cancer effects. Additionally, the compound can act as a ligand, binding to metal ions and forming complexes that exhibit unique catalytic or electronic properties.
Comparison with Similar Compounds
Similar Compounds
Anthracene-9-carbaldehyde: Shares the anthracene moiety but lacks the hydrazone linkage.
6-Methylpyridine-3-carbohydrazide: Contains the pyridine and hydrazide groups but lacks the anthracene moiety.
N-(Anthracen-9-ylmethyl)-N-methyl-2-(phenylsulfonyl)ethanamine: Another anthracene derivative with different functional groups.
Uniqueness
N’-[(E)-anthracen-9-ylmethylidene]-6-methylpyridine-3-carbohydrazide is unique due to its combination of the anthracene and pyridine moieties linked through a hydrazone bond. This structure imparts distinct electronic and photophysical properties, making it valuable for applications in materials science and medicinal chemistry.
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